molecular formula C18H17N3O2 B11011702 N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B11011702
M. Wt: 307.3 g/mol
InChI Key: NPPSIKXOBJNQGS-UHFFFAOYSA-N
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Description

The compound N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide features a benzimidazole core linked via a methylene-acetamide bridge to a 2,3-dihydrobenzofuran moiety.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C18H17N3O2/c22-18(10-12-5-6-13-7-8-23-16(13)9-12)19-11-17-20-14-3-1-2-4-15(14)21-17/h1-6,9H,7-8,10-11H2,(H,19,22)(H,20,21)

InChI Key

NPPSIKXOBJNQGS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Synthesis

Benzimidazoles are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. For the target compound, 2-aminomethylbenzimidazole is prepared by reacting o-phenylenediamine with glycolic acid under acidic conditions. Microwave irradiation has been shown to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 85%.

Key reaction parameters:

  • Solvent: Ethanol or acetic acid

  • Catalyst: Concentrated HCl (2–4 equiv)

  • Temperature: 80–100°C (conventional) vs. 80°C (microwave)

  • Time: 6–8 hours (conventional) vs. 2–5 minutes (microwave)

Dihydrobenzofuran-Acetamide Subunit Preparation

The 2-(2,3-dihydro-1-benzofuran-6-yl)acetamide moiety is synthesized through Friedel-Crafts acylation of dihydrobenzofuran with chloroacetyl chloride, followed by amidation. A patented method describes:

  • Friedel-Crafts Acylation:
    Dihydrobenzofuran reacts with chloroacetyl chloride in the presence of AlCl₃, yielding 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)ethanone.

  • Amidation:
    The chloro intermediate is treated with ammonium hydroxide to form the acetamide derivative.

Optimized conditions:

  • Solvent: Dichloromethane (Friedel-Crafts), aqueous NH₃ (amidation)

  • Yield: 72–78%

Coupling of Subunits: Acetamide Bridge Formation

The final step involves coupling the benzimidazole and dihydrobenzofuran-acetamide subunits. Two primary methods are documented:

Nucleophilic Substitution

The benzimidazole’s aminomethyl group displaces the chloride from 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)acetamide under basic conditions.

Procedure:

  • Dissolve 2-aminomethylbenzimidazole (1.0 equiv) and 2-chloro-1-(2,3-dihydrobenzofuran-6-yl)acetamide (1.2 equiv) in dry DMF.

  • Add triethylamine (2.5 equiv) and heat at 60°C for 12 hours.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Outcomes:

  • Yield: 68–74%

  • Purity (HPLC): ≥95%

Microwave-Assisted Coupling

Microwave irradiation significantly accelerates the reaction while improving yield:

  • Mix subunits in acetonitrile with K₂CO₃ (3.0 equiv).

  • Irradiate at 100°C for 15 minutes (300 W).

  • Filter and recrystallize from ethanol.

Advantages:

  • Time reduction: 15 minutes vs. 12 hours

  • Yield increase: 82–86%

Reaction Optimization and Critical Parameters

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity and dissolution of intermediates. Ethanol is preferred for recrystallization due to low impurity retention.

Temperature and Catalysis

Elevated temperatures (60–100°C) drive coupling reactions, while microwave methods reduce thermal degradation. Triethylamine or K₂CO₃ neutralizes HCl byproducts, preventing side reactions.

Purification Techniques

  • Column chromatography: Effective for small-scale synthesis (≤100 g).

  • Recrystallization: Ethanol or ethanol/DMF mixtures yield high-purity crystals (mp 210–215°C).

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 3.72 (s, 2H, CH₂CO), 4.25 (t, J = 8.6 Hz, 2H, OCH₂), 7.21–7.84 (m, 8H, aromatic), 12.11 (s, 1H, NH).

  • ¹³C NMR: 168.9 (C=O), 154.3 (C=N), 116–142 ppm (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 325.15 [M+H]⁺ (calc. 324.39 for C₁₉H₂₀N₂O₂).

X-ray Crystallography

Single-crystal analysis confirms the planar benzimidazole and non-planar dihydrobenzofuran moieties, with intermolecular hydrogen bonds stabilizing the structure.

Comparative Analysis of Synthetic Routes

Method Yield Time Purity Scale Feasibility
Conventional coupling68–74%12 h95%Pilot scale (1–5 kg)
Microwave-assisted82–86%15 min97%Lab scale (≤100 g)

Microwave synthesis offers clear advantages in efficiency but requires specialized equipment. Conventional methods remain viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Benzimidazole-Triazole Hybrids ()

Compounds such as 2-{4-[(1-benzoylbenzimidazol-2-yl-thio)methyl]-1H-1,2,3-triazol-1-yl}-N-(p-nitrophenyl)acetamide (13) and 2-(4-{[1-(p-chlorobenzoyl)benzimidazol-2-yl-thio]methyl}-1H-1,2,3-triazol-1-yl)-N-(p-nitrophenyl)acetamide (17) share the benzimidazole core but incorporate a triazole ring and nitro/chloro substituents. These hybrids demonstrated significant anti-HCV activity (EC₅₀ values in low micromolar range), highlighting the synergistic role of benzimidazole and electron-withdrawing groups in antiviral targeting. In contrast, the target compound’s dihydrobenzofuran may enhance lipophilicity and membrane permeability compared to the polar nitro group in 13/17 .

Benzothiazole Derivatives ()

The compound 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide replaces benzimidazole with benzothiazole, a bioisostere with similar aromaticity but altered electronic properties. X-ray analysis revealed intermolecular N–H⋯N hydrogen bonds and S⋯S interactions, stabilizing the crystal lattice. The target compound’s dihydrobenzofuran, lacking sulfur, may reduce metabolic oxidation compared to benzothiazole derivatives .

Indole-Dihydrobenzofuran Hybrids ()

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide shares the dihydrobenzofuran-acetamide framework but substitutes benzimidazole with a 5-chloroindole group. Indole’s planar structure and chloro substituent may enhance π-π stacking and halogen bonding with target proteins, such as serotonin receptors.

Pyridazinone-Based FPR2 Agonists ()

Pyridazinone derivatives such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide exhibit mixed FPR1/FPR2 agonism. The acetamide linker here connects a pyridazinone ring (a hydrogen-bond acceptor) to a bromophenyl group, enabling calcium mobilization in neutrophils. The target compound’s benzimidazole, a stronger hydrogen-bond donor, may shift receptor specificity compared to pyridazinone’s planar heterocycle .

Comparative Data Table

Compound Name Core Structure Key Substituents Bioactivity Reference
Target Compound Benzimidazole + Dihydrobenzofuran Methylene-acetamide linker Potential antiviral/anticancer (theorized)
Benzimidazole-Triazole Hybrid 13 Benzimidazole + Triazole p-Nitrophenyl, benzoylthio Anti-HCV (EC₅₀ = 1.2 µM)
Adamantyl-Benzothiazole Acetamide Benzothiazole Adamantyl, methoxy Crystallographic stability (H-bonding)
Chloroindole-Dihydrobenzofuran Hybrid Indole + Dihydrobenzofuran 5-Chloroindole, ethyl spacer Serotonin receptor modulation (theorized)
WH7 (Auxin Agonist) Phenoxy-acetamide Triazole, chloro Plant growth regulation
Pyridazinone FPR2 Agonist Pyridazinone 4-Bromophenyl, methoxybenzyl Neutrophil activation (EC₅₀ = 0.8 µM)

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzimidazole moiety linked to a benzofuran unit. The molecular formula is C17H18N4C_{17}H_{18}N_{4}, with a molecular weight of approximately 290.35 g/mol. Its structure can be represented as follows:

N 1H benzimidazol 2 ylmethyl 2 2 3 dihydro 1 benzofuran 6 yl acetamide\text{N 1H benzimidazol 2 ylmethyl 2 2 3 dihydro 1 benzofuran 6 yl acetamide}

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzimidazole derivatives. For instance, one study demonstrated that similar benzimidazole compounds exhibited significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-725.72 ± 3.95Apoptosis induction
Compound BU8745.2 ± 13.0Cell cycle arrest
This compoundTBDTBDTBD

Note: Further studies are required to determine the exact IC50 values for this compound.

Antibacterial Activity

The antibacterial properties of benzimidazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity Data

CompoundBacteria TestedMIC (μg/mL)
Compound CMRSA12.5 - 25
Compound DE. coli15 - 30
This compoundTBD

Note: Further investigations are needed to establish the minimum inhibitory concentration (MIC) for this compound.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is crucial in developing therapeutic agents for inflammatory diseases.

Case Study:
A recent study evaluated a series of benzimidazole derivatives for their anti-inflammatory activity using an in vivo model. The results indicated that certain derivatives significantly reduced inflammation markers compared to controls.

Q & A

What are the key considerations for synthesizing N-(1H-benzimidazol-2-ylmethyl)-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide, and how can reaction yields be optimized?

Basic Synthesis Protocol :
The synthesis typically involves multi-step reactions, including coupling the benzimidazole and benzofuran moieties. A common approach uses chloroacetyl chloride or activated esters to form the acetamide bridge. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are employed under inert atmospheres, with temperatures ranging from 0°C to reflux (80–120°C) depending on the reactivity of intermediates .

Advanced Optimization :
Yield optimization requires precise control of stoichiometry, reaction time, and purification methods. For example, crystallization from ethanol/water mixtures (4:1) can improve purity, as demonstrated in analogous benzothiazole-acetamide syntheses . Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may enhance coupling efficiency, while avoiding excess reagents reduces byproducts .

How can the structure of this compound be confirmed, and what analytical techniques are most reliable?

Basic Characterization :
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming functional groups, such as the benzimidazole NH (~12 ppm) and acetamide carbonyl (~170 ppm). Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.4) .

Advanced Confirmation :
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural proof. For example, triclinic crystal systems (space group P1) with intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) are observed in related benzofuran-acetamide derivatives . SHELXL software is widely used for refining crystallographic data, ensuring R-factor values < 0.05 .

What biological targets are hypothesized for this compound, and how can its mechanism of action be investigated?

Basic Targets :
The benzimidazole and benzofuran moieties suggest potential kinase or phosphatase inhibition. Preliminary assays might include enzymatic screens (e.g., tyrosine kinases) or cell viability tests (MTT assays) against cancer lines (e.g., HeLa, MCF-7) .

Advanced Mechanistic Studies :
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities (Kd) to specific targets. Molecular docking (AutoDock Vina) may predict interactions with ATP-binding pockets, guided by crystallographic data from homologous proteins .

How do hydrogen-bonding patterns influence the compound’s crystallographic packing and stability?

Advanced Analysis :
Intermolecular N–H⋯O and C–H⋯π interactions dominate packing. For example, dimers formed via N–H⋯N bonds (2.85 Å) in benzothiazole analogs stabilize the crystal lattice. Graph-set analysis (e.g., R2<sup>2</sup>(8) motifs) reveals directional hydrogen-bonding networks critical for predicting solubility and melting points .

What methodologies are recommended for resolving contradictions in reported bioactivity data?

Advanced Approach :
Discrepancies in IC50 values across studies may arise from assay conditions (e.g., serum concentration, pH). Meta-analyses using standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., Western blotting for target inhibition) can validate results. Dose-response curves should be replicated in ≥3 independent experiments .

How can structure-activity relationship (SAR) studies be designed to improve potency?

Advanced SAR Strategies :
Systematic modifications to the benzofuran (e.g., substituting OCH3 with Cl) or benzimidazole (e.g., N-alkylation) moieties are tested via parallel synthesis. Biological data are analyzed using multivariate regression to identify pharmacophores. For instance, methoxy groups at the benzofuran 6-position enhance solubility but reduce membrane permeability .

What solvent systems and storage conditions ensure compound stability?

Methodological Guidance :
The compound is stable in DMSO (10 mM stock solutions) at -20°C for ≤6 months. Degradation in aqueous buffers (pH > 7.5) is monitored via HPLC (C18 column, acetonitrile/water gradient). Lyophilization preserves stability for long-term storage .

How can non-classical hydrogen bonds and π-π interactions be characterized computationally?

Advanced Computational Tools :
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize molecular geometry and quantify interaction energies. CrystalExplorer visualizes Hirshfeld surfaces to map close contacts (e.g., S⋯S interactions at 3.62 Å in benzothiazole derivatives) .

What strategies mitigate impurities during large-scale synthesis?

Advanced Purification :
Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates. Preparative HPLC (≥95% purity) with trifluoroacetic acid (TFA) as a modifier resolves enantiomers. Process analytical technology (PAT) monitors reaction progress in real-time .

How do crystallographic parameters correlate with solubility and bioavailability?

Advanced Correlation Studies :
Low solubility is linked to tight crystal packing (density > 1.4 g/cm³). Amorphous dispersions (e.g., with polyvinylpyrrolidone) improve bioavailability. Thermal analysis (DSC/TGA) identifies polymorphic transitions affecting dissolution rates .

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